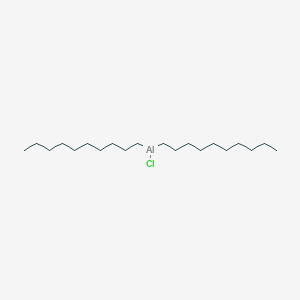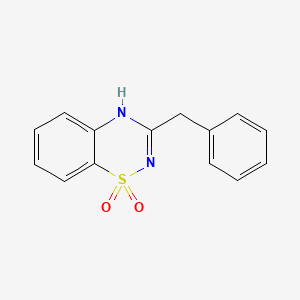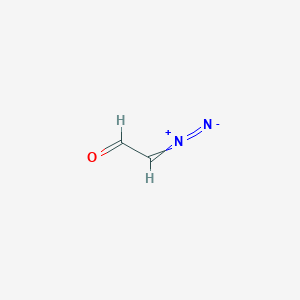
CID 71354725
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “CID 71354725” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of CID 71354725 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle hazardous chemicals. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
CID 71354725 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
CID 71354725 has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: The compound may serve as a probe for investigating biological pathways, enzyme interactions, and cellular processes.
Industry: It may be used in the production of specialty chemicals, materials science, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of CID 71354725 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 71354725 include those with comparable chemical structures and properties. Examples include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of pain and inflammation.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
Uniqueness
This compound stands out due to its unique chemical structure, which may confer specific reactivity and biological activity not observed in similar compounds
Propriétés
Formule moléculaire |
SnZr4 |
|---|---|
Poids moléculaire |
483.61 g/mol |
InChI |
InChI=1S/Sn.4Zr |
Clé InChI |
QOECVWSEHGLFMT-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Zr].[Zr].[Zr].[Sn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


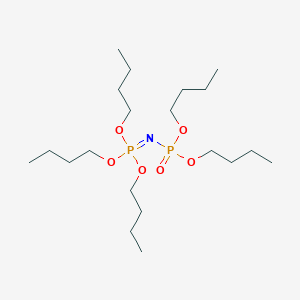
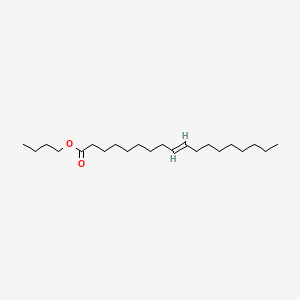
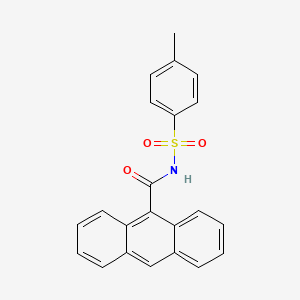
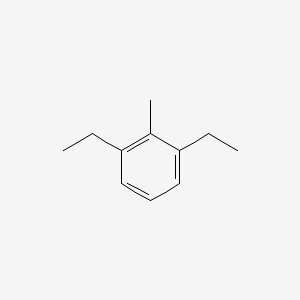
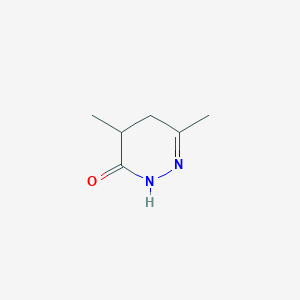
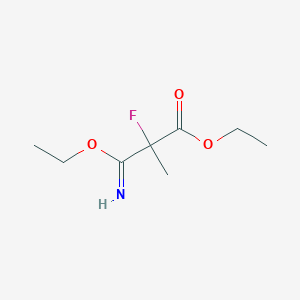
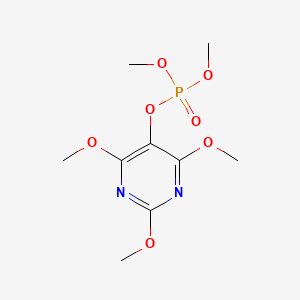
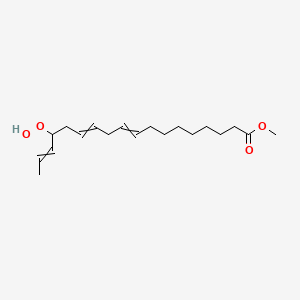
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)

![3,6-Dimethyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14715041.png)
